molecular formula C18H17N3O4 B4110180 1-benzyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-benzyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4110180
M. Wt: 339.3 g/mol
InChI Key: FKGASZQZQFCFGC-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. BNPC is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinase-2, which is involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent anticancer and anti-inflammatory activity, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-benzyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is the development of more efficient synthesis methods that can produce this compound in higher yields. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine. Finally, the development of this compound analogs with improved solubility and potency could lead to the development of more effective drugs for the treatment of cancer, inflammation, and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and Alzheimer's disease.

Scientific Research Applications

1-benzyl-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Properties

IUPAC Name

1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-9-14(12-20(17)11-13-5-2-1-3-6-13)18(23)19-15-7-4-8-16(10-15)21(24)25/h1-8,10,14H,9,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGASZQZQFCFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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